Boc-Asp(Ochex)-Obzl
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Overview
Description
Boc-Asp(Ochex)-Obzl, also known as N-α-t.-Boc-L-aspartic acid β-cyclohexyl ester, is a compound commonly used in solid-phase peptide synthesis (SPPS). It serves as a standard building block for introducing aspartic acid in Boc SPPS, minimizing aspartimide formation, particularly in problematic sequences such as Asp-Gly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(Ochex)-Obzl typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxyl group with a cyclohexyl ester. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Asp(Ochex)-Obzl undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amino group.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.
Major Products Formed
Hydrolysis: Aspartic acid and cyclohexanol.
Deprotection: Free amino group of aspartic acid.
Coupling: Peptide chains with aspartic acid residues.
Scientific Research Applications
Boc-Asp(Ochex)-Obzl is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of Boc-Asp(Ochex)-Obzl involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The cyclohexyl ester provides stability and minimizes aspartimide formation, ensuring the integrity of the peptide chain .
Comparison with Similar Compounds
Similar Compounds
Boc-Asp(OMe)-OH: Boc-L-aspartic acid methyl ester.
Boc-Asp(OtBu)-OH: Boc-L-aspartic acid tert-butyl ester.
Fmoc-Asp-OBzl: Fmoc-L-aspartic acid benzyl ester.
Uniqueness
Boc-Asp(Ochex)-Obzl is unique due to its cyclohexyl ester, which provides enhanced stability and minimizes aspartimide formation compared to other esters like methyl or tert-butyl esters. This makes it particularly useful in synthesizing peptides with problematic sequences .
Properties
Molecular Formula |
C22H31NO6 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-O-benzyl 4-O-cyclohexyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C22H31NO6/c1-22(2,3)29-21(26)23-18(14-19(24)28-17-12-8-5-9-13-17)20(25)27-15-16-10-6-4-7-11-16/h4,6-7,10-11,17-18H,5,8-9,12-15H2,1-3H3,(H,23,26)/t18-/m0/s1 |
InChI Key |
BPTSVUOQFYIPDF-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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